3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole
Description
The compound 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole (hereafter referred to as Compound A) is a pyrazole derivative featuring a 1,3-disubstituted pyrazole core. Key structural attributes include:
- Position 3: A 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl group, incorporating a benzyl ether linkage with chloro and fluoro substituents at the 2- and 6-positions of the benzene ring.
- Position 1: A 4-methylbenzyl group, contributing lipophilicity and steric bulk .
Its synthesis likely involves condensation reactions of substituted hydrazines with appropriate ketones, followed by purification via column chromatography .
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O/c1-17-5-7-18(8-6-17)15-28-14-13-24(27-28)19-9-11-20(12-10-19)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLREXKLXBDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structure and the reactions it’s involved in, it’s likely that it interacts with proteins or enzymes that have affinity for aromatic compounds or halogens.
Mode of Action
The compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The aromatic rings in the compound can participate in pi stacking interactions with aromatic amino acids in the target proteins. The halogens (chlorine and fluorine) can form halogen bonds with suitable acceptors in the protein.
Biochemical Pathways
The compound is likely involved in pathways related to the targets it interacts with. Given its structure, it may be involved in pathways related to aromatic compound metabolism or halogenated compound metabolism. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The compound may be metabolized through reactions such as oxidation or halogen removal.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the pathways it’s involved in. These effects could range from changes in protein activity or cellular signaling to alterations in cellular metabolism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, changes in pH or temperature can affect the compound’s structure and therefore its interaction with its targets. The presence of other molecules can lead to competitive or noncompetitive inhibition.
Biological Activity
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C21H18ClFN2O
- Molecular Weight : 392.83 g/mol
- CAS Number : 231278-20-9
The biological activity of this compound is primarily associated with its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures often modulate signaling pathways related to inflammation, cancer progression, and metabolic disorders.
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways.
A study published in Journal of Medicinal Chemistry highlighted that pyrazole-based compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells (reference needed).
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Studies
- Anticancer Study : A recent study evaluated the efficacy of this compound against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer activity (reference needed).
- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent (reference needed).
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following pyrazole derivatives are structurally relevant for comparison:
Key Observations :
- Substitution Position : Compound A’s 1,3-substitution contrasts with 1,5- or 3,4-patterns in analogues, which may alter electronic distribution and steric interactions.
- Electron-Withdrawing Groups : The 2-chloro-6-fluoro motif in Compound A enhances electrophilicity compared to compounds with single halogens (e.g., 4-fluorophenyl in 1Z6) .
Physicochemical Properties
| Property | Compound A | Compound 85 | Compound 1Z6 |
|---|---|---|---|
| Molecular Formula | C₂₈H₂₁ClFNO (calc.) | C₂₄H₂₂ClN₂O | C₁₀H₉FN₂ |
| Molecular Weight | ~454 g/mol | ~389 g/mol | ~176 g/mol |
| Key Functional Groups | Benzyl ether, chloro/fluoro | Benzyl ether, chloro | Fluorophenyl, methyl |
| Solubility (Predicted) | Low (high logP) | Moderate | Moderate |
Analysis :
- Compound A’s higher molecular weight and benzyl ether groups suggest lower aqueous solubility compared to simpler analogues like 1Z4. This may necessitate formulation adjustments for bioavailability .
- The chloro-fluoro combination in Compound A could enhance metabolic stability relative to mono-halogenated derivatives .
Purification Challenges :
- Compound A’s bulky substituents may complicate crystallization, requiring advanced techniques like preparative HPLC, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
